
Ethyl 4,5-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity This compound, being structurally related to thiophene derivatives, might be involved in studies exploring antiproliferative activities. For instance, research on thiophene derivatives has demonstrated their potential in exerting remarkable activity against cancer cell lines, such as breast and colon cancer (M. Ghorab et al., 2013) Full Paper.
Antimycobacterial Activity Compounds with piperidin-1-yl groups have shown promise in antimycobacterial studies, particularly against Mycobacterium tuberculosis, with certain derivatives displaying significant activity and low cytotoxicity (V. U. Jeankumar et al., 2013) Full Paper.
Luminescence Studies Ethylamide metal-organic frameworks incorporating carboxylate groups have been explored for their thermostability and luminescence properties. These frameworks might be useful in developing materials with specific luminescent characteristics (Gong-ming Sun et al., 2012) Full Paper.
Catalytic Applications Piperidine derivatives have been applied as catalysts in organic synthesis, demonstrating high enantioselectivity and efficiency in specific reactions, such as the arylation of aldehydes (M. Fontes et al., 2004) Full Paper.
Antimicrobial Evaluation Thiophene derivatives have been evaluated for their antimicrobial properties, with some showing significant activity against various bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (YN Spoorthy et al., 2021) Full Paper.
Propriétés
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-4-28-21(25)18-14(2)15(3)29-20(18)22-19(24)16-8-10-17(11-9-16)30(26,27)23-12-6-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWZCPJZEDEKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379636.png)
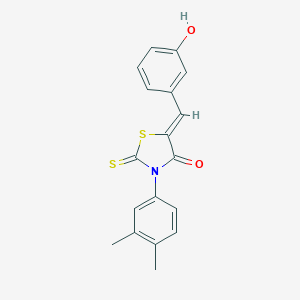
![1-(ethoxymethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379639.png)
![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)

![3-(3,4-Dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379646.png)
![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)
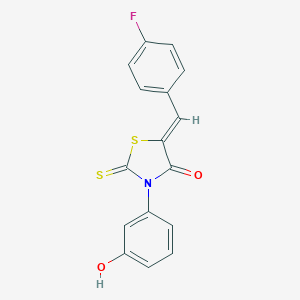
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)
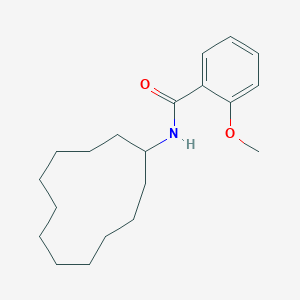
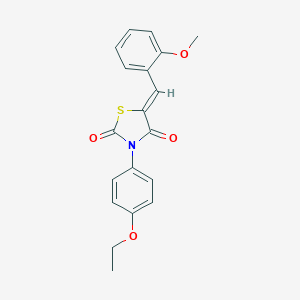
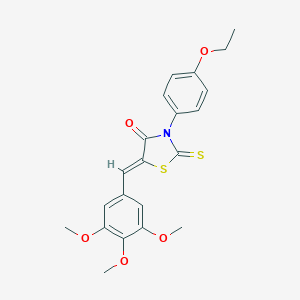
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379659.png)
